molecular formula C17H14FN3O2 B11163989 (2S)-N-(3-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide

(2S)-N-(3-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11163989
M. Wt: 311.31 g/mol
InChI Key: XDOKDPILEKULBR-NSHDSACASA-N
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Description

N-(3-FLUOROPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group and a quinazolinone moiety in its structure suggests that it might exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUOROPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is introduced to the quinazolinone core.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amide bond formation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-FLUOROPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores.

    Fluorophenyl Compounds: Compounds with fluorophenyl groups.

Uniqueness

N-(3-FLUOROPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE is unique due to the combination of a fluorophenyl group and a quinazolinone core, which might confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H14FN3O2

Molecular Weight

311.31 g/mol

IUPAC Name

(2S)-N-(3-fluorophenyl)-2-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C17H14FN3O2/c1-11(16(22)20-13-6-4-5-12(18)9-13)21-10-19-15-8-3-2-7-14(15)17(21)23/h2-11H,1H3,(H,20,22)/t11-/m0/s1

InChI Key

XDOKDPILEKULBR-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC(=CC=C1)F)N2C=NC3=CC=CC=C3C2=O

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)F)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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